デュベリシブ
説明
デュベリシブは、ホスホイノシチド3キナーゼデルタおよびガンマアイソフォームの経口二重阻害剤です。 主に慢性リンパ性白血病、小リンパ球性リンパ腫、濾胞性リンパ腫などの血液悪性腫瘍の治療に使用されます 。 デュベリシブは、悪性細胞の生存と増殖を促進するシグナル伝達経路を阻害することによって機能します .
科学的研究の応用
Duvelisib has a wide range of scientific research applications, including:
生化学分析
Biochemical Properties
Duvelisib interacts with the delta and gamma isoforms of PI3K, which are exclusively expressed in hematopoietic cells . It inhibits the PI3K-δ isoform, necessary for cell proliferation and survival, and the PI3K-γ isoform, which modulates cytokine signaling and pro-inflammatory responses from the tumor microenvironment .
Cellular Effects
Duvelisib has shown to have significant effects on various types of cells and cellular processes. It has been observed to present cytotoxic actions at micromolar doses and antagonize the activation of downstream signaling . In clinical trials, duvelisib was compared to ofatumumab in patients with CLL or SLL .
Molecular Mechanism
Duvelisib exerts its effects at the molecular level by inhibiting PI3K, specifically the delta and gamma isoforms . This class of compounds works by preventing PI3K from playing its role in transducing signals from outside of cells into various intracellular pathways involved in cell cycle regulation, apoptosis, DNA repair, senescence, angiogenesis, and cell metabolism, including the PI3K/AKT/mTOR pathway .
Temporal Effects in Laboratory Settings
In the ovalbumin Brown Norway TH2 pulmonary inflammation model, all PI3K δ inhibitors produced a dose-dependent inhibition of bronchoalveolar lavage eosinophils . The impact of PI3K δ inhibitors on eosinophils is supported by a PK target with a ToT over the course of treatment close to the PD IC 50 .
Dosage Effects in Animal Models
In animal models, the effects of Duvelisib vary with different dosages. For example, in a study evaluating efficacy and safety of duvelisib with intermittent dosing in patients with relapsed/refractory CLL/SLL, the overall response rate was 49% with a complete response rate of 34% .
Metabolic Pathways
Duvelisib is involved in the PI3K/AKT/mTOR pathway, a key metabolic pathway . This pathway is involved in cell cycle regulation, apoptosis, DNA repair, senescence, angiogenesis, and cell metabolism .
Transport and Distribution
Duvelisib is administered orally . It is primarily metabolized by cytochrome P450 CYP3A4 . The geometric mean terminal elimination half-life of duvelisib is 4.7 hours .
準備方法
合成経路と反応条件
デュベリシブの合成は、市販の出発物質から開始して、複数のステップを必要とします。 反応条件には、通常、有機溶媒、触媒、およびオキシ塩化リンや水素化ナトリウムなどの試薬の使用が含まれます .
工業的生産方法
デュベリシブの工業的生産は、同様の合成経路に従いますが、大規模製造用に最適化されています。 これには、高スループット反応器、連続フロープロセス、および最終製品の純度と一貫性を確保するための厳格な品質管理措置の使用が含まれます .
化学反応の分析
反応の種類
デュベリシブは、以下を含むさまざまな化学反応を起こします。
酸化: デュベリシブは、酸化されてさまざまな代謝物を形成することができます。
還元: 還元反応は、デュベリシブに存在する官能基を変換することができます。
一般的な試薬と条件
デュベリシブを含む反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための求核剤が含まれます .
形成される主な生成物
これらの反応から形成される主な生成物には、さまざまな代謝物とデュベリシブの誘導体が含まれ、質量分析法や核磁気共鳴分光法などの技術を使用して分析することができます .
科学研究の応用
デュベリシブは、以下を含む幅広い科学研究の用途を持っています。
作用機序
デュベリシブは、ホスホイノシチド3キナーゼのデルタおよびガンマアイソフォームを阻害することによって効果を発揮します。 この阻害は、細胞生存、増殖、および移動に関与するシグナル伝達経路を破壊します 。 デュベリシブの主な分子標的は、ホスホイノシチド3キナーゼデルタおよびガンマアイソフォームであり、B細胞およびT細胞の活性化と機能において重要な役割を果たしています .
類似化合物の比較
類似化合物
イデラリシブ: 血液悪性腫瘍の治療に使用される別のホスホイノシチド3キナーゼデルタ阻害剤.
コパンリシブ: 複数のアイソフォームに対して活性を持つパンホスホイノシチド3キナーゼ阻害剤.
アルペリシブ: 乳がんの治療に使用されるホスホイノシチド3キナーゼアルファ阻害剤.
デュベリシブの独自性
デュベリシブは、ホスホイノシチド3キナーゼのデルタおよびガンマアイソフォームの両方を二重に阻害する能力により独自であり、悪性細胞と腫瘍微小環境の両方を標的とすることができます 。 この二重阻害は、単一のアイソフォームのみを標的とする阻害剤と比較して、より幅広い治療効果をもたらします .
類似化合物との比較
Similar Compounds
Idelalisib: Another phosphoinositide 3-kinase delta inhibitor used in the treatment of hematologic malignancies.
Copanlisib: A pan-phosphoinositide 3-kinase inhibitor with activity against multiple isoforms.
Alpelisib: A phosphoinositide 3-kinase alpha inhibitor used in the treatment of breast cancer.
Uniqueness of Duvelisib
Duvelisib is unique due to its dual inhibition of both delta and gamma isoforms of phosphoinositide 3-kinase, which allows it to target both malignant cells and the tumor microenvironment . This dual inhibition provides a broader therapeutic effect compared to inhibitors that target only a single isoform .
特性
IUPAC Name |
8-chloro-2-phenyl-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVQHLPISAIATJ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152697 | |
Record name | Duvelisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/ml | |
Record name | Duvelisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11952 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Duvelisib acts as a strong reversible inhibitor of the isoform gamma and delta of the phosphoinositide3-kinase (PI3K). PI3K plays a very important role in innate and adaptative immunity and the inhibition of the form delta and gamma has been very important for the suppression of immunity. The activity of PI3K gamma and delta is restricted to hematopoietic cells and it is necessary for normal B cell development. In lymphomas, the activation of PI3K is enlarged to promote unlimited growth and survival. Hence, inhibition of PI3K can provide an inhibition of the signaling from BCR, inhibition of a cytokine signaling from the microenvironment and enhancement of anti-tumor immunity. The specific mechanism of this PI3K inhibitors are further described as follows: -BCR activates signaling pathways after antigen engagement and it is also critical for the physiologic life of the lymphocytes and neoplastic lymphomas. In CLL, BCR reacts to auto- and exo-antigens to promote clonal expansion. This sustained presence of BCR activates delta PI3K producing a pro-survival pathway of the neoplastic cells which already present a higher activity of PI3K. Thus, the blockade of PI3K will limit the activity of BCR and the driven physiology of the lymphoma. -The inhibition of PI3K can also inhibit paracrine and autocrine pro-survival signals mediated by adhesion molecules, chemokines and soluble factors. This activity is attained due to the fact that several downstream signals convey on PI3K. -It has been reported that inactivation of PI3K produces a significant resistance to tumorigenesis. This data suggests that inhibition of PI3K can facilitate recognition and elimination of tumor cells. In summary, duvelisib inhibits the isoform delta of PI3K which is necessary for cell proliferation and survival and the isoform gamma which is critical for cytokine signaling and the pro-inflammatory response. | |
Record name | Duvelisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11952 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1201438-56-3 | |
Record name | IPI 145 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201438-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Duvelisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201438563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Duvelisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11952 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Duvelisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80152697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloro-2-phenyl-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DUVELISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/610V23S0JI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>190 ºC | |
Record name | Duvelisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11952 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。